

Spectroscopic Profile of (2-Propoxypyridin-3-yl)boronic acid: A Technical Guide

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Compound of Interest

Compound Name: (2-Propoxypyridin-3-yl)boronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **(2-Propoxypyridin-3-yl)boronic acid**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles of spectroscopic analysis for analogous pyridine and boronic acid derivatives. Detailed experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

(2-Propoxypyridin-3-yl)boronic acid is a pyridine derivative containing a boronic acid functional group and a propoxy substituent. This unique combination of moieties makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Molecular Formula: C₈H₁₂BNO₃[\[1\]](#)

Molecular Weight: 181.00 g/mol [\[1\]](#)

Chemical Structure:

 (2-Propoxypyridin-3-yl)boronic acid Structure

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for **(2-Propoxypyridin-3-yl)boronic acid**. These predictions are derived from the analysis of structurally related compounds and the known effects of the substituents on the pyridine ring.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the propoxy group. The chemical shifts are influenced by the electron-donating propoxy group and the electron-withdrawing boronic acid and nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6 (Pyridine)	8.2 - 8.4	dd	~4-5, ~1-2
H-4 (Pyridine)	7.9 - 8.1	dd	~7-8, ~1-2
H-5 (Pyridine)	7.1 - 7.3	dd	~7-8, ~4-5
B(OH) ₂	5.0 - 7.0 (broad s)	s	-
O-CH ₂ -	4.2 - 4.4	t	~6-7
-CH ₂ -	1.7 - 1.9	sextet	~7
-CH ₃	0.9 - 1.1	t	~7

Note: The chemical shift of the B(OH)₂ protons is highly variable and dependent on solvent, concentration, and water content. It often appears as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C-2 (Pyridine)	163 - 165
C-6 (Pyridine)	148 - 150
C-4 (Pyridine)	138 - 140
C-5 (Pyridine)	120 - 122
C-3 (Pyridine)	115 - 117 (broad)
O-CH ₂ -	68 - 70
-CH ₂ -	21 - 23
-CH ₃	10 - 12

Note: The carbon atom attached to the boron (C-3) may exhibit a broadened signal due to quadrupolar relaxation of the boron nucleus.

Mass Spectrometry

Mass spectrometry of boronic acids can be complex due to their tendency to dehydrate and form cyclic boroxines. Electrospray ionization (ESI) is a common technique for their analysis.

Table 3: Expected Mass Spectrometry Data (ESI-MS)

Ion	Predicted m/z	Notes
[M+H] ⁺	182.09	Protonated molecular ion.
[M+Na] ⁺	204.07	Sodium adduct, common in ESI.
[M-H] ⁻	180.08	Deprotonated molecular ion.
[M+CH ₃ OH-H] ⁻	212.11	Adduct with methanol (if used as solvent).
[Boroxine - H ₂ O + H] ⁺	508.23	Protonated cyclic trimer (boroxine) minus a water molecule.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the O-H, C-H, C=N, C=C, and B-O bonds.

Table 4: Predicted Infrared Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H (B-OH)	3200 - 3600 (broad)	Strong
C-H (aromatic)	3000 - 3100	Medium
C-H (aliphatic)	2850 - 3000	Medium
C=N, C=C (Py)	1550 - 1600	Strong
B-O Stretch	1310 - 1350	Strong
C-O Stretch	1200 - 1300	Strong

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **(2-Propoxypyridin-3-yl)boronic acid**.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often preferred for observing the exchangeable B(OH)₂ protons.[\[2\]](#)

Instrumentation:

- A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

¹H NMR Acquisition:

- Acquire a standard one-dimensional proton spectrum at room temperature.
- Set the spectral width to cover a range of 0-12 ppm.
- Use a sufficient number of scans (typically 16-32) to achieve an adequate signal-to-noise ratio.
- Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

- Acquire a proton-decoupled ¹³C spectrum.
- Set the spectral width to approximately 0-200 ppm.
- A larger number of scans (e.g., 1024 or more) will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

- Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- The addition of a small amount of formic acid or ammonium acetate can aid in protonation or adduct formation.

Instrumentation:

- A mass spectrometer equipped with an electrospray ionization source, coupled to a liquid chromatograph (LC-MS) or for direct infusion.

Data Acquisition:

- Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
- Acquire spectra in both positive and negative ion modes to observe protonated/adducted and deprotonated species, respectively.
- Scan a mass range appropriate for the expected ions (e.g., m/z 50-1000).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

- Place a small amount of the solid **(2-Propoxypyridin-3-yl)boronic acid** directly onto the ATR crystal.

Instrumentation:

- A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

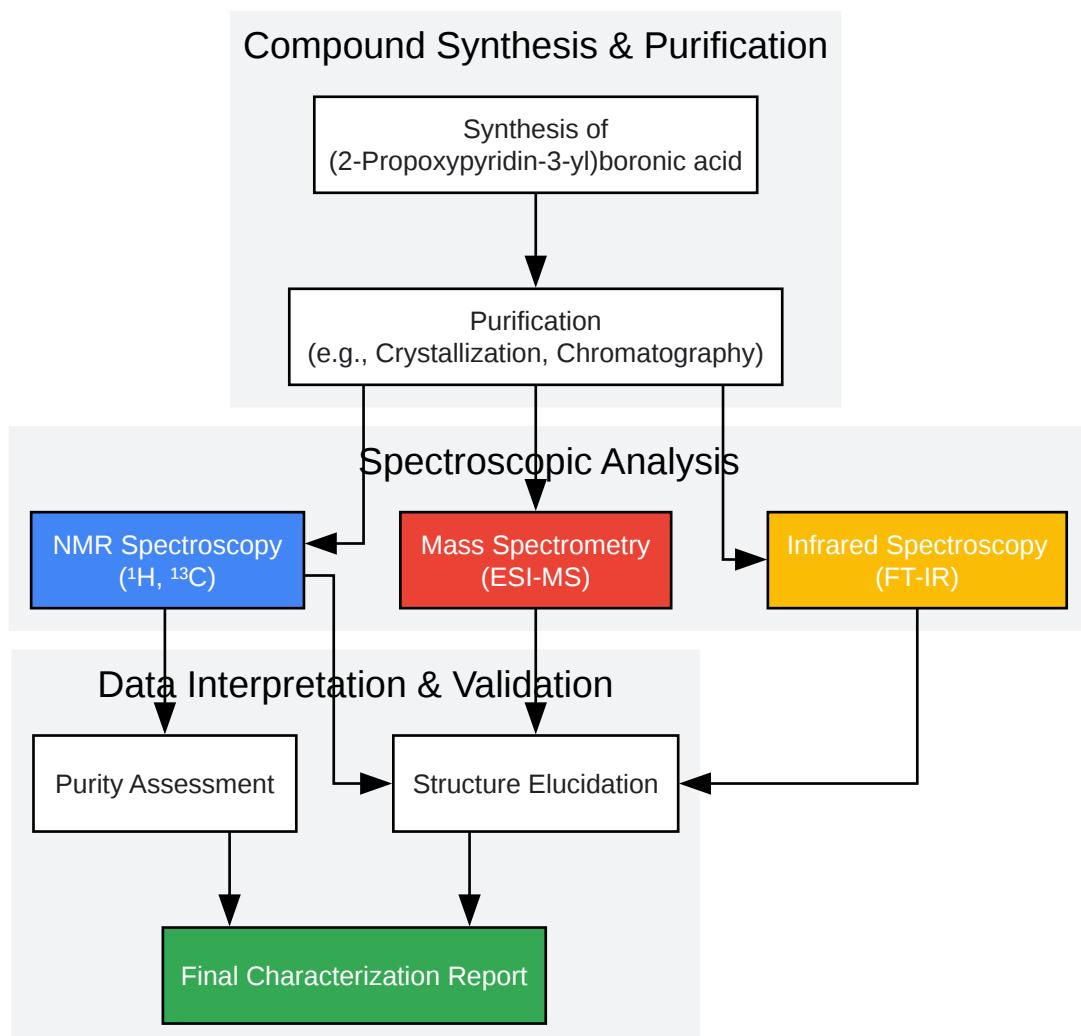
Data Acquisition:

- Record a background spectrum of the clean, empty ATR crystal.
- Apply firm and even pressure to ensure good contact between the sample and the crystal.

- Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .
The spectrum is usually recorded in the range of 4000-400 cm^{-1} .^[3]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel chemical compound like **(2-Propoxypyridin-3-yl)boronic acid**.



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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

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